Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate typically involves the reaction of 6-chloro-2-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
- Ethyl 2-(2-chloro-6-fluoropyridin-3-yl)acetate .
- Methyl 2-(6-fluoropyridin-2-yl)acetate .
- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate .
Comparison: Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity . Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Biological Activity
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H9ClFNO2 and a molecular weight of approximately 217.62 g/mol. Its structure features a pyridine ring with chlorine and fluorine substituents, which significantly influence its chemical behavior and biological interactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The compound's structural attributes enhance its ability to interact with various biological targets, making it a candidate for further exploration in drug development.
Table 1: Summary of Biological Activities
Activity Type | Potential Efficacy | Reference |
---|---|---|
Antimicrobial | Effective against bacteria | |
Antifungal | Effective against fungi | |
Anti-inflammatory | Under investigation |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, altering their activity and leading to various biological responses. This interaction may involve binding to targets associated with microbial cell wall synthesis or metabolic pathways crucial for pathogen survival .
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-2-fluoropyridine with ethyl bromoacetate in the presence of a base, such as potassium carbonate. This method is effective in forming the ester linkage essential to the compound's structure.
Synthesis Reaction Overview:
- Reactants: 6-Chloro-2-fluoropyridine + Ethyl bromoacetate
- Conditions: Base (e.g., potassium carbonate)
- Product: this compound
Case Studies
Several studies have investigated the biological efficacy of this compound:
- Antimicrobial Activity Study: A recent study assessed the compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups. The results highlighted its potential as an effective antimicrobial agent.
- Fungal Inhibition Assay: In vitro assays revealed that this compound exhibited antifungal activity against common pathogens like Candida albicans, suggesting its utility in treating fungal infections.
- Inflammatory Response Evaluation: Preliminary investigations into the anti-inflammatory properties of this compound have shown promise, indicating potential applications in treating inflammatory diseases.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(10)12-9(6)11/h3-4H,2,5H2,1H3 |
InChI Key |
WWJDENRLOXTILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(C=C1)Cl)F |
Origin of Product |
United States |
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